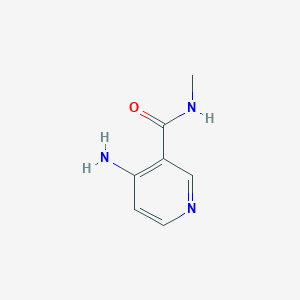

4-Amino-N-methylnicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-methylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-9-7(11)5-4-10-3-2-6(5)8/h2-4H,1H3,(H2,8,10)(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBTGPEBCBFBUFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CN=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30730388 | |

| Record name | 4-Amino-N-methylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30730388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910656-00-7 | |

| Record name | 4-Amino-N-methylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30730388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-N-methyl-3-pyridinecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 4-Amino-N-methylnicotinamide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the definitive structure elucidation of 4-Amino-N-methylnicotinamide, a substituted pyridine derivative of interest in pharmaceutical and medicinal chemistry. Moving beyond a simplistic recitation of analytical techniques, this document delves into the strategic rationale behind the experimental workflow, emphasizing the synergistic interplay of modern spectroscopic and crystallographic methods. We present not just the "how," but the critical "why," grounding each step in established scientific principles to ensure a self-validating and robust analytical cascade. This guide is designed to empower researchers to approach the structural characterization of novel small molecules with confidence, precision, and a deep understanding of the underlying chemical causality.

Introduction: The Imperative for Unambiguous Structural Verification

In the realm of drug discovery and development, the absolute and unequivocal determination of a molecule's three-dimensional structure is a foundational prerequisite. The biological activity of a compound is intrinsically linked to its architecture; even subtle variations in connectivity or stereochemistry can lead to profound differences in efficacy and toxicity. This compound, with its pyridine core, amino substituent, and N-methylated amide functional group, presents a seemingly straightforward structure. However, it is precisely this assumption of simplicity that can mask potential complexities, such as unforeseen isomeric forms or degradation products arising from synthesis.

This guide, therefore, adopts a multi-pronged analytical strategy, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Our approach is not merely a sequence of experiments but a logical progression where each technique provides a unique and complementary piece of the structural puzzle. The data from each method will be cross-validated to build an unassailable case for the final structural assignment.

Strategic Workflow for Structure Elucidation

The elucidation of a novel chemical entity should follow a logical progression, starting with techniques that provide broad structural information and moving towards those that offer fine-detail and unambiguous confirmation. Our proposed workflow for this compound is designed to be both efficient and exhaustive.

Synthesis and Purification: The Foundation of Quality Data

The quality of any analytical data is fundamentally dependent on the purity of the sample. While a detailed synthetic protocol is beyond the scope of this guide, a plausible route involves the amidation of a 4-aminonicotinic acid derivative. Commercial suppliers, such as SynHet, also offer this compound, often with accompanying analytical data available upon request[1].

Protocol 3.1: Sample Purification for Analytical Characterization

-

Initial Purity Assessment: Utilize High-Performance Liquid Chromatography (HPLC) coupled with a UV detector to assess the purity of the synthesized or procured material. A gradient elution method using a C18 column with a mobile phase of water and acetonitrile (both with 0.1% formic acid) is a robust starting point.

-

Preparative Chromatography (if necessary): If impurities are detected, employ preparative HPLC or flash column chromatography to isolate the this compound. The choice of solvent system will be guided by the polarity of the impurities observed in the initial assessment.

-

Verification of Purity: Re-analyze the purified fractions using the analytical HPLC method to confirm a purity of >98% before proceeding with structural analysis.

-

Sample Preparation for Analysis: For NMR and MS, dissolve the purified compound in the appropriate deuterated solvent or a volatile solvent system, respectively. For X-ray crystallography, the purified solid will be used for crystallization trials.

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry is the first-line technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is indispensable for confirming the molecular formula.

Expected Molecular Formula: C₇H₉N₃O

| Property | Value |

| Molecular Weight | 151.17 g/mol |

| Exact Mass | 151.0746 u |

Protocol 4.1: High-Resolution Mass Spectrometry (HRMS) Analysis

-

Sample Preparation: Prepare a dilute solution of the purified compound (approximately 10 µg/mL) in an appropriate solvent such as methanol or acetonitrile with 0.1% formic acid to promote protonation[2][3].

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument[4].

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected at an m/z of 152.0818.

-

Data Analysis: Compare the experimentally measured m/z value with the theoretically calculated value for C₇H₁₀N₃O⁺. The mass accuracy should be within 5 ppm to confidently assign the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

MS/MS provides valuable structural information by inducing fragmentation of the parent ion. The fragmentation pattern can reveal key structural motifs.

Protocol 4.2: Tandem Mass Spectrometry (MS/MS) Analysis

-

Instrumentation: Use a tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or ion trap) with collision-induced dissociation (CID) capabilities.

-

Experiment Setup: Select the [M+H]⁺ ion (m/z 152.0818) as the precursor ion for fragmentation.

-

Collision Energy: Apply a range of collision energies to induce fragmentation and observe the resulting product ions.

-

Data Interpretation: Analyze the product ion spectrum to identify characteristic fragments. The cleavage of the amide bond is a common fragmentation pathway for such molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Connectivity

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments will be employed to unambiguously assign all proton and carbon signals and establish the connectivity of the molecule.

Predicted NMR Data

In the absence of experimentally acquired spectra for this compound, we can predict the chemical shifts based on known values for similar structures and computational models. These predictions serve as a guide for interpreting the experimental data once obtained.

| ¹H NMR Predicted Chemical Shifts (in DMSO-d₆) | |

| Proton | Predicted δ (ppm) |

| H2 (Pyridine) | ~8.1 |

| H5 (Pyridine) | ~6.7 |

| H6 (Pyridine) | ~7.8 |

| NH₂ | ~6.0 (broad) |

| NH (Amide) | ~8.3 (quartet) |

| CH₃ | ~2.7 (doublet) |

| ¹³C NMR Predicted Chemical Shifts (in DMSO-d₆) | |

| Carbon | Predicted δ (ppm) |

| C2 (Pyridine) | ~150 |

| C3 (Pyridine) | ~110 |

| C4 (Pyridine) | ~155 |

| C5 (Pyridine) | ~108 |

| C6 (Pyridine) | ~145 |

| C=O (Amide) | ~168 |

| CH₃ | ~26 |

Protocol 5.1: 1D NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, a relaxation delay of at least 1-2 seconds, and a spectral width that encompasses all expected signals (e.g., 0-10 ppm).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time will be required. A spectral width of 0-200 ppm is appropriate.

Protocol 5.2: 2D NMR Spectroscopy for Connectivity Mapping

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). This will be crucial for establishing the connectivity of the protons on the pyridine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. This allows for the unambiguous assignment of carbon signals based on their attached, and already assigned, protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is the key experiment for connecting the different fragments of the molecule, for example, correlating the N-methyl protons to the amide carbonyl carbon and the C3 of the pyridine ring.

Single-Crystal X-ray Crystallography: The Definitive Proof

While spectroscopic methods provide a robust picture of the molecule's structure, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation by providing a three-dimensional map of the electron density in the solid state.

Protocol 6.1: Crystallization and X-ray Diffraction

-

Crystallization Screening: The growth of high-quality single crystals is often the most challenging step. A systematic screening of various solvents and crystallization techniques is necessary. For a polar molecule like this compound, slow evaporation from solvents such as ethanol, methanol, or solvent/anti-solvent systems (e.g., methanol/diethyl ether) are promising starting points[5][6].

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, and refined to obtain the final atomic coordinates and molecular structure.

The resulting crystal structure will not only confirm the connectivity established by NMR but will also provide precise bond lengths, bond angles, and information about intermolecular interactions in the solid state.

Conclusion: A Multi-faceted Approach to Structural Certainty

The structure elucidation of this compound, as outlined in this guide, is a testament to the power of a modern, multi-technique approach to chemical analysis. By systematically employing mass spectrometry to define the molecular formula, followed by a comprehensive suite of NMR experiments to map the intricate web of atomic connectivity, and culminating in the definitive three-dimensional picture provided by X-ray crystallography, we can achieve an unparalleled level of confidence in the final structural assignment. This rigorous, self-validating workflow is not merely an academic exercise but a critical component of ensuring the safety, efficacy, and intellectual property of novel chemical entities in the pharmaceutical landscape.

References

- BenchChem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.

- ResearchGate. (n.d.). How to Prepare Your Samples for Polar Metabolite Analysis?.

- ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules.[4]

- Alvarez, R., et al. (2021). New Crystalline Salts of Nicotinamide Riboside as Food Additives. PMC.[5][9]

- Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog.[2]

- SynHet. (n.d.). This compound.[1]

- Mass Spectrometry Research Facility. (n.d.).

- Mass Spectrometry Research Facility. (n.d.).

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488).[10]

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0001406).[11]

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000699).[12]

- ResearchGate. (2021, May 4). New Crystalline Salts of Nicotinamide Riboside as Food Additives.[9]

- ESA-IPB. (n.d.).

- Springer Nature Experiments. (n.d.). Results for "1D NMR Spectroscopy".[14]

- FooDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (FDB000847).[15]

- ResearchGate. (n.d.). Partial 600 MHz 1 H NMR spectra of urine: (A) following high doses of....[16]

- ACS Publications. (2025, July 16). A Synergistic Approach to a Novel Nicotinamide–Tridecanoic Acid Cocrystal: Crystallization, Properties, Computational Insights, and Antibacterial Activity.[6]

- ACS Publications. (2021, July 21).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003152).[18]

- PubChem. (n.d.). N'-Methylnicotinamide | C7H8N2O | CID 64950.[19]

- YouTube. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring.[20]

- ResearchGate. (2025, August 7). New polymorphs of isonicotinamide and nicotinamide.[21]

- ResearchGate. (n.d.).

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.[23]

- MDPI. (2023, February 28). Synthesis of 4-Amino-N-[2 (diethylamino)

- PubMed. (n.d.).

- MDPI. (n.d.). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.[26]

- MDPI. (n.d.).

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.[28]

- Springer Nature Experiments. (n.d.). Results for "1D NMR Spectroscopy".[14]

- MDPI. (2021, February 21). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents.[29]

- Human Metabolome Database. (n.d.). Showing metabocard for N-Methylnicotinamide (HMDB0003152).[30]

- PMC. (n.d.). Synthesis, Chemical Characterization and Biological Screening for Cytotoxicity and Antitumor Activity of Organotin (IV) Derivatives of 3,4-Methylenedioxy 6-nitrophenylpropenoic Acid.[31]

- FooDB. (2011, September 21). Showing Compound 1-Methylnicotinamide (FDB022188).[32]

- Human Metabolome Database. (n.d.). Showing metabocard for 1-Methylnicotinamide (HMDB0000699).[33]

Sources

- 1. This compound [synhet.com]

- 2. tecan.com [tecan.com]

- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 4. zefsci.com [zefsci.com]

- 5. New Crystalline Salts of Nicotinamide Riboside as Food Additives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

The Ascendancy of a Metabolic Antagonist: A Technical Guide to the Discovery and History of 4-Aminonicotinamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the scientific journey of 4-aminonicotinamide and its derivatives, from their conceptual origins rooted in the burgeoning field of antimetabolite chemistry to their contemporary evaluation as targeted therapeutic agents. This document provides a comprehensive historical narrative, elucidates the core mechanisms of action, details key experimental protocols, and explores the structure-activity relationships that have guided the development of this intriguing class of molecules.

Genesis: The Antimetabolite Concept and the Dawn of Nicotinamide Analogs

The story of 4-aminonicotinamide is intrinsically linked to the broader history of antimetabolite research, a field that gained significant traction in the mid-20th century. The central hypothesis was that structural analogs of essential metabolites could interfere with vital biochemical pathways, thereby exerting potent biological effects. Following the discovery of nicotinamide as a crucial component of the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), scientists began to synthesize analogs with the aim of probing and disrupting NAD(P)-dependent processes.

While a definitive seminal publication for the first synthesis of 4-aminonicotinamide remains to be unearthed from the annals of early chemical literature, its conceptualization can be traced back to the foundational work on pyridine chemistry in the late 19th and early 20th centuries. The Hantzsch pyridine synthesis, first described in 1881, provided a versatile method for constructing the pyridine ring, paving the way for the creation of a vast array of substituted derivatives.[1] The Chichibabin pyridine synthesis, reported in 1924, further expanded the synthetic chemist's toolkit.[1]

It is within this context of burgeoning synthetic capabilities and the burgeoning field of antimetabolite theory that the first synthesis of aminonicotinamides, including the 4-amino isomer, likely occurred. Early investigations into the biological activities of nicotinamide analogs were often driven by the desire to understand the function of B vitamins and to develop agents with antimicrobial or anticancer properties.

From Obscurity to Oncology: The Emergence of 4-Aminonicotinamide Derivatives as Anticancer Agents

The initial exploration of aminonicotinamide derivatives as potential therapeutic agents was largely focused on their ability to induce states of nicotinamide deficiency and, consequently, inhibit the proliferation of rapidly dividing cells. This line of inquiry naturally led to the investigation of their anticancer potential.

Early Screening and the Rise of 6-Aminonicotinamide

While this guide focuses on 4-aminonicotinamide, it is impossible to discuss its history without acknowledging the significant role of its isomer, 6-aminonicotinamide (6-AN). Much of the early research into the anticancer effects of aminonicotinamides centered on 6-AN. This compound was found to be a potent inhibitor of the pentose phosphate pathway (PPP), a critical metabolic route for generating NADPH and the precursors for nucleotide biosynthesis. By forming fraudulent NADP analogs, 6-AN effectively shuts down key enzymes in the PPP, leading to a depletion of cellular reducing power and building blocks for DNA and RNA synthesis. This mechanism of action provided a strong rationale for its development as an anticancer agent.

The Shift in Focus: Targeting NAD+ Salvage and the Discovery of NAMPT Inhibitors

A pivotal moment in the history of 4-aminonicotinamide derivatives arrived with the identification of nicotinamide phosphoribosyltransferase (NAMPT) as a key enzyme in the NAD+ salvage pathway and a critical target for cancer therapy. Cancer cells, with their high metabolic and proliferative rates, are often heavily reliant on the NAMPT-mediated salvage pathway to maintain their NAD+ pools. This dependency makes NAMPT an attractive therapeutic target.

This discovery spurred a renewed interest in nicotinamide analogs, including 4-aminonicotinamide derivatives, as potential NAMPT inhibitors. Researchers began to systematically synthesize and screen libraries of these compounds, leading to the discovery of potent and selective inhibitors with significant anticancer activity.

Unraveling the Mechanism: How 4-Aminonicotinamide Derivatives Exert Their Effects

The primary mechanism of action for the anticancer activity of contemporary 4-aminonicotinamide derivatives is the inhibition of NAMPT. This inhibition leads to a rapid depletion of intracellular NAD+ levels, triggering a cascade of downstream events that culminate in cell death.

The NAD+ Salvage Pathway and the Role of NAMPT

The NAD+ salvage pathway allows cells to recycle nicotinamide, a product of NAD+-consuming enzymes, back into NAD+. NAMPT is the rate-limiting enzyme in this pathway, catalyzing the conversion of nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN). NMN is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs).

Figure 1: The NAD+ Salvage Pathway and the inhibitory action of 4-aminonicotinamide derivatives on NAMPT.

Downstream Consequences of NAMPT Inhibition

The depletion of NAD+ pools following NAMPT inhibition has profound effects on cellular function:

-

Metabolic Crisis: NAD+ is an essential cofactor for numerous metabolic enzymes, including those involved in glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation. Its depletion leads to a severe energy crisis and metabolic collapse.

-

Impaired DNA Repair: Poly(ADP-ribose) polymerases (PARPs), key enzymes in DNA repair, are NAD+-dependent. Reduced NAD+ levels compromise their function, leading to an accumulation of DNA damage and genomic instability.

-

Sirtuin Inhibition: Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including gene expression, metabolism, and stress responses. Their inhibition due to NAD+ depletion contributes to the overall cytotoxic effect.

-

Induction of Apoptosis: The culmination of these metabolic and signaling disruptions is the activation of apoptotic pathways, leading to programmed cell death.

Structure-Activity Relationship (SAR) and the Evolution of Potency

The development of potent and selective 4-aminonicotinamide-based NAMPT inhibitors has been guided by extensive structure-activity relationship (SAR) studies. These studies have systematically explored how modifications to the core 4-aminonicotinamide scaffold influence binding affinity for NAMPT and cellular activity.

Table 1: Key Structural Modifications and their Impact on Activity

| Modification Position | Moiety Introduced | Effect on NAMPT Inhibition | Rationale for Improvement |

| Amide Nitrogen | Substituted phenyl rings | Generally increases potency | Enhances hydrophobic interactions within the nicotinamide binding pocket. |

| Pyridine Ring | Electron-withdrawing groups | Can modulate binding affinity | Alters the electronic properties of the pyridine ring, potentially improving interactions with active site residues. |

| 4-Amino Group | Alkyl or aryl substitutions | Variable, often reduces activity | The primary amino group is often crucial for key hydrogen bonding interactions with the enzyme. |

| Linker between core and substituents | Varies (e.g., alkyl, ether) | Optimizes positioning within the active site | Provides conformational flexibility to allow for optimal interactions with different sub-pockets of the enzyme. |

Experimental Protocols: A Guide to Studying 4-Aminonicotinamide Derivatives

The preclinical evaluation of 4-aminonicotinamide derivatives involves a series of well-established in vitro and in vivo assays.

In Vitro NAMPT Enzyme Inhibition Assay

Objective: To determine the direct inhibitory activity of a compound against the NAMPT enzyme.

Methodology:

-

Reagents: Recombinant human NAMPT enzyme, nicotinamide, PRPP, ATP, and a detection reagent that measures the production of NMN or a coupled product.

-

Procedure: a. A reaction mixture containing NAMPT, nicotinamide, and PRPP is prepared in a suitable buffer. b. The test compound (4-aminonicotinamide derivative) is added at various concentrations. c. The reaction is initiated by the addition of ATP. d. After a defined incubation period, the reaction is stopped, and the amount of NMN produced is quantified using a suitable detection method (e.g., luminescence, fluorescence, or HPLC).

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.

Figure 2: Workflow for an in vitro NAMPT enzyme inhibition assay.

Cell-Based Proliferation Assay

Objective: To assess the cytotoxic effect of a compound on cancer cell lines.

Methodology:

-

Cell Culture: Cancer cell lines of interest are cultured in appropriate media.

-

Procedure: a. Cells are seeded into 96-well plates and allowed to adhere overnight. b. The test compound is added at a range of concentrations. c. Cells are incubated for a specified period (typically 72 hours). d. Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).

-

Data Analysis: The half-maximal growth inhibitory concentration (GI50) is determined by plotting cell viability against the compound concentration.

In Vivo Xenograft Studies

Objective: To evaluate the antitumor efficacy of a compound in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice are implanted with human cancer cells to establish tumors.

-

Procedure: a. Once tumors reach a palpable size, mice are randomized into treatment and control groups. b. The test compound is administered via a clinically relevant route (e.g., oral, intravenous). c. Tumor volume and body weight are monitored regularly.

-

Data Analysis: The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group.

The Therapeutic Landscape and Future Directions

The journey of 4-aminonicotinamide derivatives has led to the development of several potent NAMPT inhibitors that have entered clinical trials for the treatment of various cancers. While the initial promise of these agents was significant, challenges related to on-target toxicities in normal tissues have emerged.

The future of 4-aminonicotinamide derivative development will likely focus on:

-

Improving the Therapeutic Window: Strategies to enhance the selectivity of these inhibitors for cancer cells over normal cells are crucial. This may involve the development of tumor-targeted delivery systems or combination therapies that exploit cancer-specific vulnerabilities.

-

Biomarker-Driven Patient Selection: Identifying predictive biomarkers to select patients who are most likely to respond to NAMPT inhibition will be critical for clinical success.

-

Exploring Novel Therapeutic Areas: The role of NAD+ metabolism extends beyond cancer. Investigating the potential of 4-aminonicotinamide derivatives in other diseases, such as neurodegenerative disorders and inflammatory conditions, represents an exciting avenue for future research.

References

- Henry, G. D. The Synthesis of Pyridines. Tetrahedron2004, 60 (29), 6043–6061. [Link]

Sources

A Technical Guide to 4-Amino-N-methylnicotinamide: Properties, Synthesis, and Biological Context

Abstract

This technical guide provides a comprehensive overview of 4-Amino-N-methylnicotinamide, a pyridinecarboxamide derivative available for chemical and pharmaceutical research. While detailed biological studies on this specific compound are not extensively documented in public literature, its structural relationship to nicotinamide (Vitamin B3) and its metabolites places it in a significant area of biochemical interest, particularly concerning the NAD+ salvage pathway. This document details the compound's core identifiers, outlines a robust synthetic protocol and analytical validation methods, and explores its potential biological relevance by examining the well-characterized pathways of related molecules. It is intended for researchers, chemists, and drug development professionals seeking foundational information and context for utilizing this compound in their work.

Core Compound Identification and Properties

Accurate identification is the cornerstone of reproducible scientific research. This compound is a distinct chemical entity with the following key identifiers and properties.

| Identifier | Value | Source |

| CAS Number | 910656-00-7 | [1][2][3][4] |

| IUPAC Name | 4-amino-N-methylpyridine-3-carboxamide | [1] |

| Synonyms | 4-Amino-N-methylpyridine-3-carboxamide | [1] |

| Molecular Formula | C₇H₉N₃O | [2][3] |

| Molecular Weight | 151.17 g/mol | [2][3] |

| PubChem CID | 58835255 | [1] |

| Canonical SMILES | CNC(=O)c1c(N)ccnc1 | [1] |

| Physical Form | Solid (predicted) | |

| Purity | Typically available at >95% | [1][3] |

Synthesis and Characterization

While this compound is commercially available on a synthesis-on-demand basis, understanding its synthesis is crucial for researchers considering its use or modification.[1] A logical and established method for its preparation involves a two-step process starting from 4-aminonicotinic acid.

Proposed Synthesis Protocol

This protocol describes a standard laboratory procedure for the amidation of a carboxylic acid.

Step 1: Activation of the Carboxylic Acid The synthesis begins with the activation of the carboxylic acid group on 4-aminonicotinic acid. This is a necessary step because the hydroxyl group (-OH) of a carboxylic acid is a poor leaving group, making direct reaction with an amine inefficient. Activation transforms it into a more reactive intermediate.

-

Reagents: 4-aminonicotinic acid, an activating agent (e.g., thionyl chloride (SOCl₂) or a peptide coupling agent like HATU), and an anhydrous, non-protic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).

-

Procedure:

-

Suspend 4-aminonicotinic acid in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add the activating agent at a controlled temperature (typically 0 °C to room temperature).

-

Stir the reaction mixture for 1-3 hours until the formation of the activated intermediate (an acid chloride or an activated ester) is complete. This can be monitored by thin-layer chromatography (TLC).

-

The intermediate is typically used immediately in the next step without isolation.

-

Step 2: Amide Bond Formation The activated intermediate is then reacted with methylamine to form the final N-methyl amide product.

-

Reagents: Activated 4-aminonicotinic acid intermediate, methylamine (CH₃NH₂, often as a solution in THF or water), and a non-nucleophilic base (if a coupling agent was used, e.g., DIPEA).

-

Procedure:

-

To the solution containing the activated intermediate, slowly add a solution of methylamine at 0 °C.

-

If necessary, add the base to neutralize any acid generated during the reaction.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours until completion is confirmed by TLC or LC-MS.

-

Upon completion, the reaction is quenched (e.g., with water or a saturated ammonium chloride solution) and the product is extracted using an appropriate organic solvent.

-

The combined organic layers are washed, dried, and concentrated under reduced pressure.

-

The crude product is then purified, typically by column chromatography or recrystallization, to yield this compound.

-

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.

-

Mass Spectrometry (MS): LC-MS or GC-MS is used to confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final product, typically aiming for >95%.

-

Infrared (IR) Spectroscopy: FT-IR analysis can confirm the presence of key functional groups, such as the N-H stretches of the amine and amide groups, and the C=O stretch of the amide.

Biological Context and Potential Applications

While direct experimental data on the biological activity of this compound is limited, its structure as a nicotinamide analog suggests its potential interaction with metabolic pathways involving Vitamin B3. To provide a robust scientific context, it is essential to understand the metabolism of nicotinamide and its well-studied methylated derivative, 1-methylnicotinamide (1-MNA).

The Nicotinamide N-methyltransferase (NNMT) Pathway

In humans, excess nicotinamide is primarily metabolized in the liver via the Nicotinamide N-methyltransferase (NNMT) enzyme.[3][5][6] NNMT catalyzes the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the pyridine nitrogen of nicotinamide.[7][8] This reaction produces S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (1-MNA), which is then further oxidized and excreted in the urine.[3]

This pathway is not merely for clearance; it is a critical regulatory node. By consuming nicotinamide, NNMT influences the pool of this precursor available for the NAD+ salvage pathway, a critical route for synthesizing the essential coenzyme NAD+.[6][8] Overexpression of NNMT has been linked to various metabolic diseases and cancers.[6][7]

Biological Activity of Related Compounds

-

1-Methylnicotinamide (1-MNA): Far from being an inactive metabolite, 1-MNA has demonstrated significant biological activities. Studies have shown it possesses anti-thrombotic and anti-inflammatory properties.[5] Its mechanism involves the activation of prostacyclin synthesis, a key regulator of platelet aggregation and vascular tone.[5][9]

-

Nicotinamide Analogs: The broader class of pyridine-3-carboxamides has been explored for a wide range of therapeutic applications, including antibacterial and neurological research.[10]

Potential Research Avenues for this compound

Given the information above, this compound serves as an intriguing candidate for several research applications:

-

Pharmaceutical Intermediate: Its primary current use is as a building block for the synthesis of more complex molecules.[2]

-

NNMT Pathway Modulation: The structural difference—an amino group at the 4-position and methylation on the amide nitrogen rather than the ring nitrogen—could significantly alter its interaction with the NNMT active site. It could be investigated as a potential substrate, inhibitor, or allosteric modulator of NNMT, offering a tool to study the impact of this pathway on metabolic diseases.

-

NAD+ Metabolism Research: As a nicotinamide analog, it could be used to probe the specificity of enzymes in the NAD+ salvage pathway.

-

Screening for Novel Bioactivities: The compound could be included in screening libraries to identify novel therapeutic activities, building on the known neurological and antibacterial potential of related pyridine carboxamides.[2][10][11]

Safety and Handling

As a research chemical, this compound should be handled with appropriate care in a laboratory setting.

| Hazard Class | GHS Pictogram | Statement |

| Acute Toxicity | GHS07 (Warning) | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. |

| Skin Irritation | GHS07 (Warning) | H315: Causes skin irritation.[7] |

| Eye Irritation | GHS07 (Warning) | H319: Causes serious eye irritation.[7] |

Recommended Handling Procedures:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound (CAS: 910656-00-7) is a well-defined chemical compound with significant potential for researchers in medicinal chemistry and biochemistry. While its own biological profile is yet to be fully elucidated, its structural relationship to key players in the nicotinamide and NAD+ metabolic pathways makes it a valuable tool. Its defined synthesis route and analytical profile provide a solid foundation for its use as a pharmaceutical intermediate or as a novel probe to investigate the intricate roles of the NNMT enzyme and related metabolic processes. Future studies are warranted to explore its potential as a modulator of these critical biological pathways.

References

- SynHet. (n.d.). This compound.

- Achmem. (n.d.). This compound.

- ChemUniverse. (n.d.). This compound [Q01129].

- AbacipharmTech. (n.d.). This compound.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET.

- J&K Scientific. (n.d.). 4-Aminopyridine-3-carboxamide | 7418-66-8.

- Chem-Impex. (n.d.). 4-Aminopyridine-3-carboxamide.

- PubMed Central. (2024, May 15). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes.

- Google Patents. (n.d.). WO2012095691A1 - An improved process for producing aminopyridines.

- Chłopicki, S., et al. (2007). 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway. British Journal of Pharmacology, 152(2), 230–239.

- PubChem. (n.d.). N'-Methylnicotinamide.

- PubMed Central. (n.d.). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome.

- PubMed Central. (2024, July 20). Advances in the Synthesis and Physiological Metabolic Regulation of Nicotinamide Mononucleotide.

- PubMed. (n.d.). Nicotinamide Methylation and Its Relation to NAD Synthesis in Rat Liver Tissue Culture.

- PubMed. (n.d.). Spectroscopic (NMR, UV, FT-IR and FT-Raman) analysis and theoretical investigation of nicotinamide N-oxide with density functional theory.

- YouTube. (2020, February 23). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6.

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).

- Wikipedia. (n.d.). 1-Methylnicotinamide.

Sources

- 1. WO2012095691A1 - An improved process for producing aminopyridines - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20180162895A1 - Method for preparing nicotinamide mononucleotide (nmn) - Google Patents [patents.google.com]

- 5. 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in the Synthesis and Physiological Metabolic Regulation of Nicotinamide Mononucleotide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-Methylnicotinamide - Wikipedia [en.wikipedia.org]

- 10. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jk-sci.com [jk-sci.com]

A Strategic Guide to the Preliminary Biological Activity Screening of 4-Amino-N-methylnicotinamide

This document provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on conducting a preliminary biological activity screening of the novel compound 4-Amino-N-methylnicotinamide. As a structural analog of nicotinamide (a form of vitamin B3), this screening strategy is designed to efficiently probe its potential cytotoxic effects, enzymatic inhibitory capacity, and impact on key cellular signaling pathways. This guide emphasizes the rationale behind experimental choices, provides detailed protocols, and outlines a framework for data interpretation, ensuring a robust initial assessment of the compound's therapeutic potential.

Introduction: Rationale and Strategic Overview

This compound, with the IUPAC name 4-Amino-N-methylpyridine-3-carboxamide[1], is a nicotinamide analog. Nicotinamide is a critical precursor for the coenzyme nicotinamide adenine dinucleotide (NAD+), which plays a central role in cellular metabolism and redox reactions[2]. Enzymes involved in NAD+ metabolism, such as Nicotinamide N-methyltransferase (NNMT), are emerging as therapeutic targets in various diseases, including metabolic disorders and cancer[3][4][5]. The structural similarity of this compound to nicotinamide suggests that it may interact with enzymes that recognize nicotinamide as a substrate or regulator.

Therefore, this screening guide proposes a multi-pronged approach to characterize the preliminary biological activity of this compound. The strategy begins with in silico predictions to estimate its drug-like properties, followed by a tiered in vitro screening cascade. This cascade is designed to first assess general cytotoxicity, then to investigate potential inhibitory effects on a relevant enzyme class, and finally to probe its impact on a critical cell signaling pathway.

Phase I: In Silico Profiling - Predicting a Pharmacokinetic Profile

Before embarking on resource-intensive in vitro studies, it is prudent to perform an initial in silico assessment of this compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. A favorable ADMET profile is a key determinant of a compound's potential for further development[6][7]. Numerous open-access web-based tools can provide rapid and reasonably accurate predictions[8][9][10].

Recommended Platforms

For a comprehensive initial ADMET assessment, utilizing a consensus approach from multiple platforms is recommended to increase the reliability of the predictions.[6]

-

ADMET-AI: A fast and accurate web-based tool for predicting a wide range of ADMET properties using machine learning models.[8]

-

SwissADME: A popular web server that computes physicochemical descriptors and predicts ADME parameters, pharmacokinetic properties, and drug-likeness.

-

pkCSM: A tool for predicting small-molecule pharmacokinetic properties using graph-based signatures.

Key Parameters for Evaluation and Hypothetical Data Presentation

The following table outlines key ADMET parameters and presents a hypothetical predictive profile for this compound.

| Parameter | Predicted Value (Hypothetical) | Interpretation |

| Molecular Weight | 151.17 g/mol | Favorable (Lipinski's Rule of 5: <500) |

| LogP (o/w) | 0.85 | Good balance of hydrophilicity/lipophilicity |

| Aqueous Solubility | High | Favorable for oral bioavailability |

| Human Intestinal Absorption | High | Likely good oral absorption |

| Blood-Brain Barrier (BBB) Permeability | Low | Reduced potential for CNS side effects |

| CYP450 2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

| AMES Toxicity | Non-mutagenic | Low concern for mutagenicity |

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity |

Phase II: General Cytotoxicity Screening

The initial in vitro step is to assess the general cytotoxicity of this compound across a range of concentrations. This will establish a working concentration range for subsequent, more specific assays and identify any overt cytotoxic effects. Tetrazolium reduction assays, such as the MTT and XTT assays, are reliable, colorimetric methods for evaluating cell metabolic activity, which is often used as an indicator of cell viability.[11][12][13][14][15]

Experimental Workflow: Cytotoxicity Assessment

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound using a cell-based assay.

Caption: General workflow for in vitro cytotoxicity screening.

Detailed Protocol: XTT Cell Viability Assay

The XTT assay is often preferred over the MTT assay as it produces a water-soluble formazan product, eliminating a solubilization step and thus streamlining the protocol.[11]

-

Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Perform serial dilutions in culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM.

-

Compound Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.

-

XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT labeling reagent and the electron-coupling reagent.

-

XTT Addition and Incubation: Add 50 µL of the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance of the wells at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should also be used to subtract background absorbance.

Hypothetical Cytotoxicity Data

The results can be used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

| Concentration (µM) | % Cell Viability (Mean ± SD) |

| 0 (Vehicle) | 100 ± 4.5 |

| 0.1 | 98.2 ± 5.1 |

| 1 | 95.7 ± 4.8 |

| 10 | 89.4 ± 6.2 |

| 50 | 75.3 ± 5.5 |

| 100 | 60.1 ± 7.3 |

| Calculated IC50 | > 100 µM |

Interpretation: A hypothetical IC50 value greater than 100 µM suggests that this compound has low cytotoxicity at the tested concentrations. This is a favorable outcome, as it indicates a potentially wide therapeutic window.

Phase III: Targeted Enzyme Inhibition Assay - Nicotinamide N-methyltransferase (NNMT)

Given the structural similarity of this compound to nicotinamide, a logical next step is to investigate its potential to inhibit enzymes that metabolize nicotinamide. Nicotinamide N-methyltransferase (NNMT) is a key enzyme in this pathway, catalyzing the methylation of nicotinamide.[3][4] Dysregulation of NNMT has been implicated in several diseases, making it an attractive therapeutic target.[5]

Assay Principle and Workflow

A common method to measure NNMT activity is to quantify the production of one of its products, S-adenosyl-L-homocysteine (SAH). This can be achieved using a coupled enzyme assay that ultimately results in a fluorescent signal.

Caption: Coupled enzyme assay workflow for NNMT inhibition.

Detailed Protocol: NNMT Inhibition Assay

This protocol is a generalized framework for an in vitro NNMT inhibition assay.[16][17][18]

-

Reagent Preparation: Prepare assay buffer, recombinant human NNMT enzyme, S-adenosyl-L-methionine (SAM), nicotinamide, and the test compound (this compound) at various concentrations.

-

Assay Plate Setup: In a 96-well plate, add the assay buffer, NNMT enzyme, and the test compound at different concentrations. Include a positive control (a known NNMT inhibitor) and a negative control (vehicle).

-

Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of SAM and nicotinamide to all wells.

-

Reaction Incubation: Incubate the plate for 60 minutes at 37°C.

-

Detection: Stop the reaction and add the detection reagents (containing SAH hydrolase, adenosine deaminase, and a fluorescent probe) according to the manufacturer's protocol.

-

Fluorescence Measurement: Incubate for a further 10-15 minutes and measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

Hypothetical NNMT Inhibition Data

The data can be plotted as the percentage of inhibition versus the log concentration of the inhibitor to determine the IC50 value.

| Concentration (µM) | % NNMT Inhibition (Mean ± SD) |

| 0 (Vehicle) | 0 ± 3.2 |

| 0.01 | 5.6 ± 4.1 |

| 0.1 | 15.8 ± 5.3 |

| 1 | 48.9 ± 6.8 |

| 10 | 85.2 ± 4.9 |

| 100 | 95.1 ± 3.7 |

| Calculated IC50 | 1.2 µM |

Interpretation: A hypothetical IC50 of 1.2 µM indicates that this compound is a potent inhibitor of NNMT. This would be a significant finding, warranting further investigation into its mechanism of inhibition (e.g., competitive, non-competitive).

Phase IV: Cellular Signaling Pathway Analysis - ERK1/2 Phosphorylation

To move beyond a single molecular target and understand the compound's broader effects on cellular signaling, a targeted analysis of a key pathway is necessary. The Extracellular signal-regulated kinase (ERK) 1/2 pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[19][20][21][22][23] Investigating the effect of this compound on ERK1/2 phosphorylation can provide insights into its potential anti-proliferative or other signaling-modulatory effects.

The ERK1/2 Signaling Cascade

The ERK1/2 pathway is a multi-tiered kinase cascade that transmits signals from the cell surface to the nucleus.

Caption: Simplified representation of the ERK1/2 signaling pathway.

Detailed Protocol: Western Blotting for Phospho-ERK1/2

Western blotting is a widely used technique to detect and quantify the levels of specific proteins, including their phosphorylated (activated) forms.

-

Cell Culture and Treatment: Seed cells (e.g., HeLa) in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (based on cytotoxicity data) for a specified time (e.g., 24 hours). Include a positive control that stimulates ERK1/2 phosphorylation (e.g., EGF) and a negative (vehicle) control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

Hypothetical Western Blot Data and Interpretation

The intensity of the p-ERK1/2 bands can be quantified and normalized to the total ERK1/2 bands.

| Treatment | Normalized p-ERK1/2 Level (Fold Change) |

| Vehicle Control | 1.0 |

| EGF (Positive Control) | 8.5 |

| This compound (1 µM) | 0.9 |

| This compound (10 µM) | 0.6 |

| This compound (50 µM) | 0.3 |

Interpretation: A hypothetical dose-dependent decrease in p-ERK1/2 levels suggests that this compound may inhibit the ERK1/2 signaling pathway. This could be a potential mechanism for any observed anti-proliferative effects and would warrant further investigation into its effects on upstream components of the pathway.

Conclusion and Future Directions

This guide has outlined a systematic and logical approach to the preliminary biological activity screening of this compound. The proposed workflow, from in silico profiling to targeted in vitro assays, provides a solid foundation for characterizing this novel compound.

Based on the hypothetical data presented, this compound emerges as a promising compound with low cytotoxicity, potent NNMT inhibitory activity, and the ability to modulate the ERK1/2 signaling pathway. These preliminary findings would strongly justify further investigation, including:

-

Mechanism of Action Studies: Elucidating the precise mode of NNMT inhibition (e.g., competitive, non-competitive, or uncompetitive).

-

Selectivity Profiling: Assessing the inhibitory activity of this compound against a panel of other methyltransferases and kinases to determine its selectivity.

-

Cell-based Mechanistic Assays: Investigating the downstream consequences of NNMT inhibition and ERK1/2 pathway modulation in relevant cellular models.

-

In vivo Efficacy and Pharmacokinetic Studies: Evaluating the compound's therapeutic potential and metabolic fate in animal models of relevant diseases.

By following a structured and scientifically rigorous screening cascade, researchers can efficiently and effectively uncover the biological potential of novel chemical entities like this compound, paving the way for the development of new therapeutic agents.

References

- Plotnikov, A., Zehorai, E., Procaccia, S., & Seger, R. (2011). The ERK Cascade: Distinct Functions within Various Subcellular Organelles. Genes & Cancer, 2(3), 192-204.

- Lavoie, H., Gagnon, J., & Therrien, M. (2020). Navigating the ERK1/2 MAPK Cascade. Developmental Cell, 52(6), 682-700.

- Kumari, A., & Kumar, A. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487.

- Wikipedia. (n.d.). Extracellular signal-regulated kinases.

- Abeomics. (n.d.). ERK Signaling.

- Wikipedia. (n.d.). MTT assay.

- Klusa, J., & Kalesky, R. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352.

- Jin, Z. Q., & Zhou, H. Z. (2019). Role of the Extracellular Signal-Regulated Kinase 1/2 Signaling Pathway in Ischemia-Reperfusion Injury. Frontiers in Physiology, 10, 1039.

- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.

- Pérez-Sánchez, H., & Medina-Franco, J. L. (2018). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 23(11), 2870.

- ADMET-AI. (n.d.). ADMET-AI.

- AYUSH CoE. (n.d.). In Silico Tools for Pharmacokinetic and Toxicological Predictions.

- VLS3D.COM. (n.d.). ADMET predictions.

- Newman, D. J., & Cragg, G. M. (2020). Screening and identification of novel biologically active natural compounds.

- Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules.

- Edmondson, D. E. (2015). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 35(4), 743-787.

- Li, Y., et al. (2023). Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. Molecules, 28(15), 5732.

- ResearchGate. (n.d.). In vitro Screening Systems.

- ResearchGate. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?

- Rasgania, J., et al. (2023). Facile One-Pot Synthesis of Nicotinamide Analogs: Biological and Computational Evaluation. Asian Journal of Chemistry, 35(8), 2135-2142.

- El-Damasy, D. A., et al. (2022). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. RSC Advances, 12(49), 31969-31985.

- Semantic Scholar. (n.d.). In silico studies on nicotinamide analogs as competitive inhibitors of nicotinamidase in methicillin-resistant Staphylococcus aureus.

- Wagner, G. K., & Arnott, G. (2019). NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry. Molecules, 24(19), 3508.

- Neelakantan, H., et al. (2018). Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. Protein Science, 27(5), 903-912.

- Srikrishnan, T., & Parthasarathy, R. (1990). Structure of N-methylnicotinamide.

- Gao, Y., et al. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. MedChemComm, 12(6), 1045-1055.

- Lee, C., et al. (2025). Pharmacokinetic and pharmacodynamic assessment of oral nicotinamide in the NEAT clinical trial for early Alzheimer's disease. Alzheimer's & Dementia: Translational Research & Clinical Interventions, 11(1), e12530.

- ResearchGate. (2025). Nicotinamide N-Methyltransferase (NNMT) and Liver Cancer: From Metabolic Networks to Therapeutic Targets.

- ChemUniverse. (n.d.). This compound [Q01129].

- PubChem. (n.d.). N'-Methylnicotinamide.

- Li, Y., et al. (2023). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. Frontiers in Endocrinology, 14, 1264906.

- Chlopicki, S., et al. (2007). 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway. British Journal of Pharmacology, 152(2), 230-239.

- Wikipedia. (n.d.). 1-Methylnicotinamide.

Sources

- 1. This compound [synhet.com]

- 2. NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 8. ADMET-AI [admet.ai.greenstonebio.com]

- 9. ayushcoe.in [ayushcoe.in]

- 10. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. MTT assay - Wikipedia [en.wikipedia.org]

- 14. Invitrogen CyQUANT MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. The ERK Cascade: Distinct Functions within Various Subcellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Navigating the ERK1/2 MAPK Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Extracellular signal-regulated kinases - Wikipedia [en.wikipedia.org]

- 22. abeomics.com [abeomics.com]

- 23. Frontiers | Role of the Extracellular Signal-Regulated Kinase 1/2 Signaling Pathway in Ischemia-Reperfusion Injury [frontiersin.org]

The Genesis of a Metabolic Antagonist: An In-depth Technical Guide to the Early Research of 4-Aminonicotinamide

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Tale of Isomers and Metabolic Deception

In the landscape of early cancer research, the exploration of antimetabolites—molecules designed to mimic and disrupt essential cellular processes—was a burgeoning frontier. Among the compounds of interest were analogs of nicotinamide, a key component of the coenzyme nicotinamide adenine dinucleotide (NAD+), which is vital for cellular redox reactions and energy metabolism. While its isomer, 6-aminonicotinamide, garnered significant attention for its potent biological effects, the early investigations into 4-aminonicotinamide laid crucial groundwork for understanding the structure-activity relationships of nicotinamide antagonists. This guide delves into the foundational research on 4-aminonicotinamide, offering a technical exploration of its initial synthesis, proposed mechanisms of action, and the early preclinical studies that shaped our initial understanding of this compound.

I. The Chemical Blueprint: Early Synthetic Approaches

The journey into the biological activities of 4-aminonicotinamide began with its chemical synthesis. Early methods for preparing aminonicotinamides and their precursors were foundational to enabling their biological study. A key precursor, 4-aminonicotinic acid, was synthesized through a multi-step process. One notable early route involved the oxidation of isoquinoline to yield 3,4-pyridinedicarboxylic acid. This intermediate was then subjected to intramolecular dehydration using acetic anhydride to form the corresponding anhydride. Subsequent ammonolysis and a Hofmann rearrangement reaction successfully introduced the amino group at the 4-position of the nicotinic acid backbone[1].

Experimental Protocol: Synthesis of 4-Aminonicotinic Acid via Hofmann Rearrangement[1]

-

Oxidation of Isoquinoline: Isoquinoline is oxidized using a mixture of nitric acid and sulfuric acid to yield 3,4-pyridinedicarboxylic acid.

-

Anhydride Formation: The resulting 3,4-pyridinedicarboxylic acid is treated with acetic anhydride to facilitate intramolecular dehydration, forming 3,4-pyridinedicarboxylic anhydride.

-

Ammonolysis: The anhydride is subjected to ammonolysis to open the ring and form the corresponding amido-acid.

-

Hofmann Rearrangement: The amido-acid undergoes a Hofmann rearrangement to introduce the amino group at the C(4) position, yielding 4-aminonicotinic acid.

This foundational synthesis provided the necessary chemical matter to begin exploring the biological consequences of introducing an amino group at the 4-position of the nicotinamide scaffold.

II. The Biological Gambit: Unraveling the Mechanism of Action

The primary hypothesis behind the biological activity of 4-aminonicotinamide was its function as a nicotinamide antagonist. By mimicking the natural vitamin, it was postulated that 4-aminonicotinamide could interfere with the synthesis and function of NAD+, a critical coenzyme in a vast array of cellular metabolic pathways.

A. The NAD+ Deception: A Competitive Inhibition Hypothesis

The prevailing theory in the early stages of research was that 4-aminonicotinamide, once inside the cell, would be mistaken for nicotinamide by the enzymes of the NAD+ salvage pathway. This would lead to the formation of fraudulent NAD+ analogs, which would then be unable to function correctly in redox reactions, thereby disrupting cellular metabolism. This concept was more extensively studied with its isomer, 6-aminonicotinamide, which was shown to be metabolized to 6-amino-NAD(P)+, a competitive inhibitor of NAD(P)+-requiring enzymes[2]. While direct early evidence for 4-aminonicotinamide's metabolic fate is scarce in the initial literature, the framework established by its isomer provided a strong rationale for its investigation as a metabolic inhibitor.

B. Targeting the Pentose Phosphate Pathway: A Collateral Strike

A key metabolic pathway implicated in the effects of aminonicotinamides was the pentose phosphate pathway (PPP). The PPP is crucial for generating NADPH, which is essential for reductive biosynthesis and protecting the cell from oxidative stress, as well as for producing precursors for nucleotide biosynthesis. The enzyme 6-phosphogluconate dehydrogenase, a critical component of the PPP, is NADP+-dependent. Studies on 6-aminonicotinamide demonstrated that its fraudulent NADP+ analog could potently inhibit this enzyme, leading to a metabolic bottleneck[3][4]. This inhibition results in the accumulation of 6-phosphogluconate and a depletion of NADPH, rendering cancer cells, which often have a high demand for PPP products, vulnerable to metabolic stress and oxidative damage[3][4]. The early investigations into 4-aminonicotinamide were guided by the hypothesis that it would exert similar effects on this vital metabolic pathway.

Signaling Pathway: Hypothesized Mechanism of 4-Aminonicotinamide Action

Caption: Hypothesized mechanism of 4-aminonicotinamide as a nicotinamide antagonist.

III. Early Preclinical Investigations: Gauging the Biological Impact

The initial preclinical evaluation of 4-aminonicotinamide focused on its effects in both in vitro and in vivo models. These early studies were crucial for determining the compound's potential as a therapeutic agent and for understanding its toxicological profile.

A. In Vitro Cytotoxicity: A First Look at Anticancer Potential

Early in vitro studies were designed to assess the direct cytotoxic effects of 4-aminonicotinamide on cancer cells. While specific historical data for 4-aminonicotinamide is limited, the general approach for testing nicotinamide analogs involved exposing various cancer cell lines to the compound and measuring cell viability and proliferation. For instance, studies on 6-aminonicotinamide demonstrated its potent growth-inhibitory effects on L1210 and CHO cells[5]. It was observed that 6-aminonicotinamide caused a depletion of purine and pyrimidine nucleotides and NAD+, along with a reduction in the ATP to ADP ratio[5]. These findings provided a strong rationale to suspect that 4-aminonicotinamide would exhibit similar cytotoxic properties by disrupting cellular energy metabolism and nucleotide synthesis.

Experimental Protocol: In Vitro Cytotoxicity Assay (Conceptual)

-

Cell Culture: Cancer cell lines (e.g., HeLa, L1210) are cultured in appropriate media and conditions.

-

Compound Treatment: Cells are treated with a range of concentrations of 4-aminonicotinamide for a specified duration (e.g., 24, 48, 72 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT assay, which assesses mitochondrial metabolic activity.

-

Data Analysis: The concentration of 4-aminonicotinamide that inhibits cell growth by 50% (IC50) is calculated to determine its potency.

B. In Vivo Studies: From the Bench to Animal Models

IV. The Isomer Conundrum and the Path Forward

The early research into 4-aminonicotinamide was instrumental in building a broader understanding of nicotinamide antagonists. However, the scientific focus largely shifted towards its isomer, 6-aminonicotinamide, which appeared to exhibit more potent biological activity in many of the early assays. This divergence in research emphasis highlights a common theme in drug discovery, where subtle structural changes can lead to significant differences in biological effect.

Despite the greater attention given to its isomer, the foundational studies on 4-aminonicotinamide were not in vain. They contributed to the collective knowledge of structure-activity relationships among nicotinamide analogs and helped to solidify the concept of metabolic antagonism as a viable strategy in cancer therapy. The early work on both isomers paved the way for the development of more sophisticated and specific inhibitors of enzymes in the NAD+ metabolic pathway, such as the NAMPT inhibitors that are a subject of intense research today.

V. Conclusion: A Foundational Pillar in a Larger Edifice

The early research on 4-aminonicotinamide represents a crucial, albeit less celebrated, chapter in the history of antimetabolite drug discovery. The initial forays into its synthesis and the theoretical framework for its mechanism of action, largely inferred from its more potent isomer, provided valuable insights for the field. While it may not have progressed to the clinical forefront, the study of 4-aminonicotinamide served as a vital stepping stone, contributing to the rich tapestry of knowledge that continues to inform the design and development of novel metabolic inhibitors for the treatment of cancer and other diseases. The early researchers who painstakingly synthesized and tested these compounds laid the intellectual groundwork for the more targeted and potent therapies that are being investigated today.

References

- Study on synthesis of 4-Aminonicotinic acid. ResearchGate.

- The Role of Nicotinamide in Cancer Chemoprevention and Therapy. PMC.

- The Role of Nicotinamide as Chemo-Preventive Agent in NMSCs: A Systematic Review and Meta-Analysis. MDPI.

- Nicotinamide for Skin-Cancer Chemoprevention in Transplant Recipients. ResearchGate.

- Study reveals efficacy of nicotinamide for skin cancer prevention. VUMC News.

- Effects of 6-aminonicotinamide on cell growth, poly(ADP-ribose) synthesis and nucleotide metabolism. PubMed.

- Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress. PubMed Central.

- Murine pharmacokinetics of 6-aminonicotinamide (NSC 21206), a novel biochemical modulating agent. PubMed.

- The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors. PubMed.

- Quantitation of Metabolic and Radiobiological Effects of 6-Aminonicotinamide in RIF-1 Tumor Cells in Vitro1. Cancer Research.

- Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress. ResearchGate.

- A brief history of vitamin d and cancer prevention. PubMed.

- Cancer research: from folate antagonism to molecular targets. PubMed.

- Amygdalin as a Promising Anticancer Agent: Molecular Mechanisms and Future Perspectives for the Development of New Nanoformulations for Its Delivery. PMC.

- The impact of vitamin D on cancer: A Mini Review. PMC.

- The impact of vitamin D on cancer: A mini review. PubMed.

- Organic chemistry section : summary of activities, July 1970 to June 1971. NIST.

Sources

- 1. The Role of Nicotinamide in Cancer Chemoprevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of 6-aminonicotinamide on cell growth, poly(ADP-ribose) synthesis and nucleotide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Murine pharmacokinetics of 6-aminonicotinamide (NSC 21206), a novel biochemical modulating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 4-Amino-N-methylnicotinamide: A Framework for Characterization in Drug Development

An In-depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This technical guide provides a comprehensive framework for characterizing the solubility profile of 4-Amino-N-methylnicotinamide, a nicotinamide derivative of interest in pharmaceutical research. While specific solubility data for this compound is not extensively published, this paper establishes the theoretical and practical groundwork necessary for its determination. We delve into the predicted physicochemical properties based on its molecular structure, outline the gold-standard experimental methodologies for accurate solubility measurement, and provide detailed protocols grounded in international regulatory standards. This guide is intended for researchers, formulation scientists, and drug development professionals, offering the necessary tools to systematically evaluate this compound's behavior in various solvent systems, a crucial step in its journey from discovery to clinical application.

Introduction: The Critical Role of Solubility

In pharmaceutical development, the journey of a new chemical entity (NCE) from a promising candidate to a viable drug product is governed by a set of fundamental physicochemical properties. Among these, aqueous solubility stands as a primary gatekeeper to in vivo efficacy.[1] A drug must first dissolve in physiological fluids to be absorbed into systemic circulation.[1] Poor solubility is a persistent challenge that can lead to low and variable bioavailability, hindering clinical development.[1][2]

This compound, a derivative of the B3 vitamin family, presents a unique structural combination: a pyridine ring (common to nicotinamides), a primary amine at the 4-position, and an N-methylated amide group. Each of these functional groups contributes to the molecule's overall polarity, ionization potential, and hydrogen bonding capacity, which collectively dictate its solubility.

This guide will not only explore the theoretical underpinnings of this compound's solubility but also provide robust, validated protocols for its empirical determination, aligning with the standards set by the International Council for Harmonisation (ICH).[3][4][5][6]

Predicted Physicochemical Profile and Its Influence on Solubility

Understanding the molecular structure of this compound allows us to predict its solubility behavior. The molecule's key functional groups are the primary drivers of its interaction with different solvents.

-

Pyridine Ring and N-methylamide Group: These features are shared with N'-Methylnicotinamide. The pyridine nitrogen can act as a hydrogen bond acceptor, while the amide group can both donate and accept hydrogen bonds. This suggests a baseline level of polarity.

-